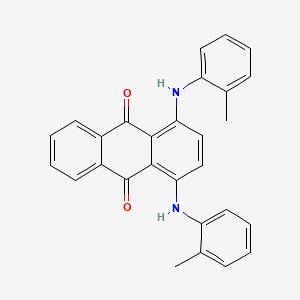
Solvent Blue 101
Vue d'ensemble
Description
1,4-Bis(2-methylanilino)anthraquinone is a useful research compound. Its molecular formula is C28H22N2O2 and its molecular weight is 418.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,4-Bis(2-methylanilino)anthraquinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Bis(2-methylanilino)anthraquinone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analyse chromatographique
Solvent Blue 101 est utilisé dans les techniques chromatographiques pour la séparation et l'analyse. Ses propriétés uniques lui permettent d'être séparé sur des colonnes HPLC spécifiques, telles que Newcrom R1, en conditions de phase inverse. La phase mobile pour ce processus comprend généralement de l'acétonitrile, de l'eau et un acide comme l'acide phosphorique ou l'acide formique pour la compatibilité avec la spectrométrie de masse .
Applications de bioraffinerie
Dans le domaine des bioraffineries bleues, this compound peut faire partie de systèmes de solvants néotiques qui incluent des liquides ioniques, des solvants eutectiques profonds et du CO2 supercritique. Ces systèmes de solvants sont utilisés pour le traitement de la biomasse marine en produits chimiques, matériaux fonctionnels et carburants, soulignant le rôle du composé dans l'utilisation durable des ressources .
Teinture et coloration
Ce composé est largement utilisé comme colorant pour divers matériaux. Il trouve des applications dans la coloration des encres d'impression, des plastiques, du caoutchouc, de l'essence, du pétrole, des lubrifiants, de la cire et des bougies. Sa structure chimique confère des nuances bleues vibrantes, ce qui le rend précieux dans les procédés de teinture industrielle .
Recherche anticancéreuse
Les anthraquinones, la classe de composés à laquelle appartient this compound, sont étudiées pour leurs propriétés anticancéreuses. Elles servent de modèles chimiques de base pour des modifications structurelles, conduisant à de nouveaux composés qui s'avèrent prometteurs en tant qu'agents anticancéreux. Ces composés ciblent souvent des protéines cellulaires essentielles impliquées dans la viabilité des cellules cancéreuses .
Électronique organique
This compound est exploré dans le domaine de l'électronique organique en raison de ses propriétés intrigantes. Son application va des semi-conducteurs organiques aux composants des dispositifs électroniques, contribuant à l'avancement des technologies flexibles et portables.
Industrie des polymères et des fibres
Le composé est recommandé pour une utilisation dans l'industrie des polymères et des fibres, en particulier pour les fibres de polyester et de PET. Il présente une bonne résistance à la chaleur, une bonne tenue à la lumière et une grande résistance à la teinture. Il est également utilisé dans d'autres plastiques comme le PS, le PA, le PC et l'ABS, démontrant sa polyvalence dans la fabrication de matériaux .
Propriétés
IUPAC Name |
1,4-bis(2-methylanilino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O2/c1-17-9-3-7-13-21(17)29-23-15-16-24(30-22-14-8-4-10-18(22)2)26-25(23)27(31)19-11-5-6-12-20(19)28(26)32/h3-16,29-30H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJXWJUQRAOAMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C(=C(C=C2)NC4=CC=CC=C4C)C(=O)C5=CC=CC=C5C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052349 | |
| Record name | C.I. Solvent Blue 101 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6737-68-4 | |
| Record name | Solvent Blue 101 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6737-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis(2-methylanilino)anthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006737684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,4-bis[(2-methylphenyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Blue 101 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9052349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis[(2-methylphenyl)amino]anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.085 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-BIS(2-METHYLANILINO)ANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78R748M70I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Solvent Blue 101 in light cyan ink compositions?
A1: this compound serves as a cyan colorant in light cyan ink formulations. [, ] It provides the desired blue hue, contributing to the overall light cyan color. [, ]
Q2: How do researchers adjust the specific shade of light cyan ink?
A2: Achieving the precise shade of light cyan involves a combination of colorants. Alongside this compound, researchers incorporate a hue-adjusting colorant that absorbs light between 500-600 nm. [, ] This adjusts the hue towards a desired shade of cyan. Additionally, a shade-adjusting colorant absorbing light in the 400-500 nm range can be added to further fine-tune the final light cyan color. []
Q3: What are the advantages of using this compound in light cyan inks compared to other cyan colorants?
A3: While the provided research excerpts [, ] focus on the formulation aspects of light cyan inks containing this compound, they don't explicitly compare its performance advantages over other cyan colorants. Further research is needed to assess factors like colorfastness, light stability, and compatibility with different ink vehicles to determine specific advantages of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




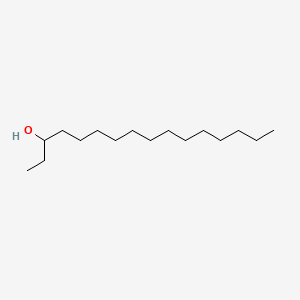
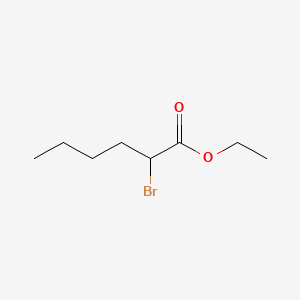




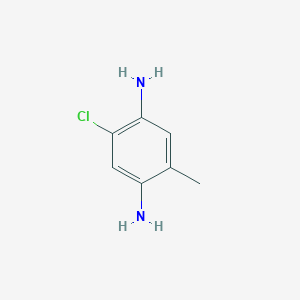
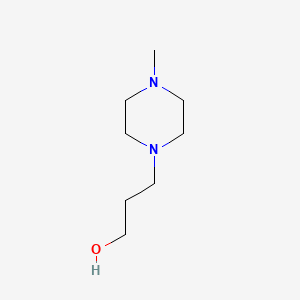
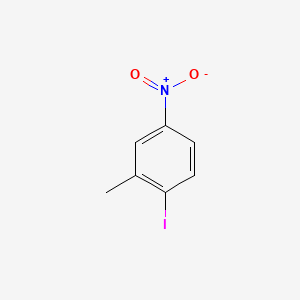
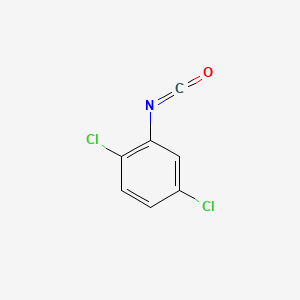
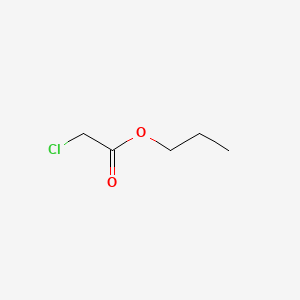
![Decahydropyrazino[2,3-b]pyrazine](/img/structure/B1294314.png)
